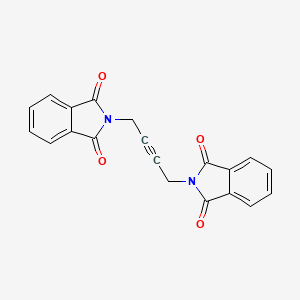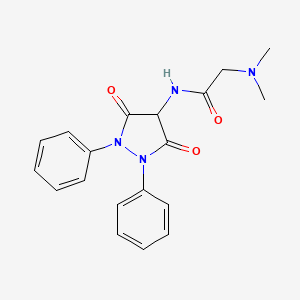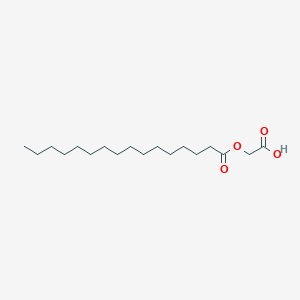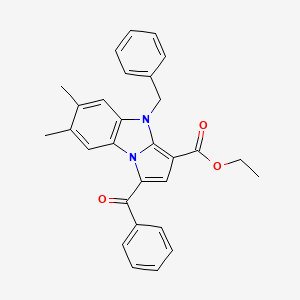
1,1-Dicyclohexyl-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dicyclohexyl-3-(p-tolyl)urea is an organic compound with the molecular formula C20H30N2O. It is a urea derivative characterized by the presence of two cyclohexyl groups and a p-tolyl group attached to the urea moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dicyclohexyl-3-(p-tolyl)urea can be synthesized through the reaction of p-toluidine with cyclohexyl isocyanate in the presence of a solvent such as dichloromethane. The reaction mixture is typically heated to around 323 K with continuous stirring for a few hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent recovery, purification, and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
1,1-Dicyclohexyl-3-(p-tolyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the urea moiety acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving mild heating and the use of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-substituted urea derivatives, while oxidation may produce corresponding urea oxides.
科学的研究の応用
1,1-Dicyclohexyl-3-(p-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1,1-Dicyclohexyl-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
類似化合物との比較
Similar Compounds
1,3-Dicyclohexylurea: A related compound with two cyclohexyl groups attached to the urea moiety.
1-Cyclohexyl-3-(p-tolyl)urea: Similar in structure but with only one cyclohexyl group.
Uniqueness
1,1-Dicyclohexyl-3-(p-tolyl)urea is unique due to the presence of both cyclohexyl and p-tolyl groups, which confer distinct chemical and physical properties. This combination of groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
特性
CAS番号 |
110244-04-7 |
|---|---|
分子式 |
C20H30N2O |
分子量 |
314.5 g/mol |
IUPAC名 |
1,1-dicyclohexyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H30N2O/c1-16-12-14-17(15-13-16)21-20(23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12-15,18-19H,2-11H2,1H3,(H,21,23) |
InChIキー |
WVPYSUORVNZIFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]-](/img/structure/B11960383.png)



![Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate](/img/structure/B11960416.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11960418.png)
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11960423.png)
![1-((5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-YL)-4-piperidinecarboxamide](/img/structure/B11960425.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)

